molecular formula C17H19N5O2S B2959739 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034298-59-2

4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2959739
CAS-Nummer: 2034298-59-2
Molekulargewicht: 357.43
InChI-Schlüssel: SJLBREJBIDHOCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core substituted with two 1-methylpyrazole groups, one directly attached to the core and the other via a sulfonyl linker. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.42 g/mol (calculated).

The compound’s synthesis likely involves sulfonylation of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with a 1-methylpyrazole-4-sulfonyl chloride derivative, though explicit synthetic details are absent in the provided evidence. Commercial analogs, such as the hydrochloride salt (CAS 2303565-69-5), are available with 95% purity, indicating industrial relevance in pharmaceutical intermediates or bioactive molecule development .

Eigenschaften

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-9-14(7-18-20)17-12-22(10-13-5-3-4-6-16(13)17)25(23,24)15-8-19-21(2)11-15/h3-9,11,17H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBREJBIDHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the 1-methyl-1H-pyrazol-4-yl moiety, which can then be coupled with other necessary components through various organic reactions such as nucleophilic substitution or coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often used.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the treatment of diseases.

  • Industry: : It can be used in the production of materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Tetrahydroisoquinoline Derivatives

The target compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrahydroisoquinoline 1-methylpyrazole (C4), 1-methylpyrazole sulfonyl (C2) C₁₇H₁₈N₄O₂S 342.42
2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-THIQ Tetrahydroisoquinoline 1-methylpyrazole (C4), 3-chloro-4-methoxyphenyl sulfonyl (C2) C₂₀H₂₀ClN₃O₃S 417.91
4-(1-methyl-1H-pyrazol-4-yl)-2-(xanthene-9-carbonyl)-THIQ Tetrahydroisoquinoline 1-methylpyrazole (C4), xanthene-9-carbonyl (C2) C₂₇H₂₁N₃O₂ 419.48
4-(1-Methyl-1H-pyrazol-4-yl)-THIQ hydrochloride Tetrahydroisoquinoline 1-methylpyrazole (C4), hydrochloride salt C₁₃H₁₆ClN₃ 257.74

Key Observations :

  • Polarity : The sulfonyl group in the target compound increases hydrophilicity compared to the xanthene carbonyl or simple hydrochloride salt analogs.
  • Biological Implications : The 3-chloro-4-methoxyphenyl sulfonyl analog () may exhibit enhanced receptor binding due to electron-withdrawing substituents, a feature absent in the target compound .

Comparison with Pyrazole-Containing Heterocycles

Pyrazole derivatives in (e.g., compounds 17–20) share the 1-methylpyrazole moiety but differ in core structure (pyrimidine vs. tetrahydroisoquinoline). For example:

Table 2: Pyrimidine vs. Tetrahydroisoquinoline Cores

Compound () Core Substituents Melting Point (°C) Activity (CDK2 Inhibition)
5-Chloro-N,4-bis(1-methyl-PA (17) Pyrimidine 5-Cl, 1-methylpyrazole (C4, C2) 201.2–202.3 IC₅₀ = 12 nM
Target Compound THIQ 1-methylpyrazole sulfonyl (C2) N/A Unknown

Key Observations :

  • Core Flexibility: Tetrahydroisoquinoline’s partially saturated ring may confer greater conformational adaptability than pyrimidine, affecting target selectivity .
  • Sulfonyl vs. Amine Linkers : The sulfonyl group in the target compound could stabilize protein interactions differently than amine-linked pyrimidines .

Biologische Aktivität

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the tetrahydroisoquinoline framework and the introduction of pyrazole and sulfonyl groups. The following table summarizes a typical synthetic route:

StepReagentsConditionsYield
11-Methyl-1H-pyrazoleReflux in ethanol85%
2Sulfonyl chlorideRoom temperature90%
3Tetrahydroisoquinoline precursorHeating under reflux80%

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Effects : The presence of the pyrazole moiety is associated with antimicrobial activity. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : The compound has been noted to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases .

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. The results indicated that the tetrahydroisoquinoline structure significantly enhances cytotoxicity by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antimicrobial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.